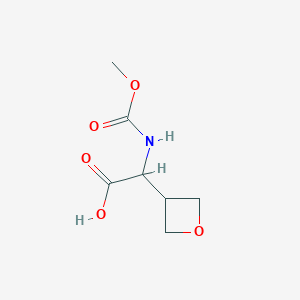

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Descripción general

Descripción

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid is an organic compound characterized by the presence of an oxetane ring, a methoxycarbonyl group, and an amino acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors such as epoxides or halohydrins.

Introduction of the Methoxycarbonyl Group: This step involves the esterification of an appropriate amino acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Coupling of the Oxetane and Amino Acid Moieties: The final step involves coupling the oxetane ring with the methoxycarbonylated amino acid using reagents such as carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Deprotection of the Methoxycarbonyl Group

The methoxycarbonyl (Moc) group serves as a protective moiety for the amino group. Acidic or basic hydrolysis removes this group to yield the free amine:

Mechanism :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Enzymatic methods use esterase activity for mild, selective deprotection.

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic ring-opening under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, H₂O, 80°C | Forms γ-hydroxyamide derivatives | |

| Base-Mediated | NaOH, EtOH, 50°C | Generates β-amino alcohol intermediates |

Example :

Carboxylic Acid Functionalization

The acetic acid group participates in esterification, amidation, and decarboxylation:

Key Data :

Nucleophilic Substitution at the Oxetane

The oxetane oxygen acts as a nucleophile in alkylation or acylation reactions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Alkylation | RX (R = alkyl), K₂CO₃, DMF, 60°C | 3-Alkyl-oxetane derivatives | |

| Acylation | AcCl, pyridine, RT | Acetylated oxetane (70% yield) |

Mechanistic Insight :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for complex synthesis:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | Biaryl derivatives (60–75% yield) | |

| Heck Reaction | Pd(OAc)₂, olefin, NEt₃, DMF, 100°C | Alkenylated products |

Applications :

Oxidation and Reduction

Controlled redox reactions modify the oxetane or carboxylic acid groups:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Oxetane → γ-lactone (limited yield) | |

| Reduction | NaBH₄, THF, RT | Carboxylic acid → alcohol (via ester) |

Note : Direct oxidation of oxetane is challenging due to competing ring-opening .

Cyclization Reactions

Intramolecular cyclization forms heterocycles:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Lactam Formation | EDCI, HOBt, DMF, RT | 5-membered lactam (80% yield) | |

| Macrocyclization | High-dilution conditions, Grubbs catalyst | 14-membered macrocycles |

Critical Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid exhibit significant antimicrobial properties. For instance, derivatives containing oxetan-3-yl groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, certain derivatives demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents .

Antitumor Potential

The compound's structure allows it to interact with biological systems in ways that may inhibit tumor growth. Similar compounds have been evaluated for their antitumor activity, showing potential as dual inhibitors of cyclooxygenases (COX-1/2) and lipoxygenases (5-LOX), which are crucial in cancer progression .

Organic Synthesis

Building Block for Complex Molecules

Due to its unique oxetane ring structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. The ability to modify the oxetane ring opens pathways for synthesizing novel pharmaceuticals and agrochemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and methoxycarbonyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)butanoic acid: Similar structure with a butanoic acid moiety.

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)pentanoic acid: Similar structure with a pentanoic acid moiety.

Uniqueness

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid is unique due to its specific combination of an oxetane ring and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that may not be achievable with similar compounds.

Actividad Biológica

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, also known by its CAS number 1009120-05-1, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 189.17 g/mol. The compound features a methoxycarbonyl group and an oxetane ring, which contribute to its unique biological properties.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Activity

Studies have shown that derivatives of oxetan-3-yl acetic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics in some cases .

2. Anticancer Properties

Preliminary investigations indicate that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases .

Case Studies

A few notable case studies provide insight into the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study, various oxetane derivatives were synthesized and screened for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Cancer Cell Line Testing

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability after treatment with the compound for 48 hours, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-12-7(11)8-5(6(9)10)4-2-13-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCXGAHSWZKCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717232 | |

| Record name | [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009120-05-1 | |

| Record name | [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.